molecular formula C23H24FN5O6 B1668669 (2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid CAS No. 80015-07-2

(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid

Cat. No. B1668669
CAS RN: 80015-07-2
M. Wt: 485.5 g/mol
InChI Key: QUHSPLVBAACUQP-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB 3731 is used in fluorine-19 nuclear magnetic resonance studies of binary and ternary complexes of thymidylate synthase.

Scientific Research Applications

Synthesis and Structural Applications

  • Quinazoline derivatives, closely related to your compound of interest, are utilized in organic synthesis. For example, the synthesis of 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane) demonstrates the application of quinazoline structures in creating complex organic compounds (Markosyan et al., 2000).

Antimicrobial and Antibacterial Research

  • Quinazolin-4(3H)-ones, similar to your compound, have been studied for their antimicrobial properties. Research has shown that these compounds exhibit potential antibacterial and antifungal activities, making them candidates for pharmaceutical applications (Patel & Patel, 2007); (Nagaladinne et al., 2020).

Potential in Drug Development

  • Derivatives of quinazolin-4(3H)-ones are explored for their role in drug development due to their promising biological activities. This includes potential applications in treating various diseases, signifying the broad utility of quinazoline derivatives in medicinal chemistry (Kovrizhina et al., 2022).

Anticonvulsant Activity

  • Studies on N-substituted phenyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl derivatives show that these compounds have anticonvulsant activities, suggesting potential applications in the treatment of epilepsy and related disorders (Noureldin et al., 2017).

properties

CAS RN

80015-07-2

Product Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid

Molecular Formula

C23H24FN5O6

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H24FN5O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1

InChI Key

QUHSPLVBAACUQP-SFHVURJKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CCF)CC2=CC3=C(C=C2)NC(=NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB 3731;  CB-3731;  CB3731.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid

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